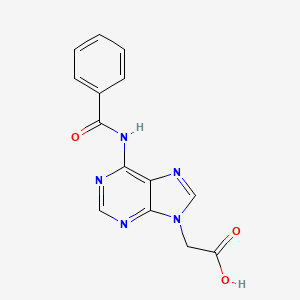
2-Bromo-1-(4-chloropyridin-2-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-Bromo-1-(4-chloropyridin-2-yl)ethanone" is a brominated and chlorinated organic molecule that contains a pyridine ring, a ketone group, and is of interest in various chemical research areas. While the provided papers do not directly discuss this compound, they do provide insights into similar brominated and chlorinated compounds, their synthesis, molecular structure, and potential applications, which can be extrapolated to understand the properties and reactivity of "2-Bromo-1-(4-chloropyridin-2-yl)ethanone".
Synthesis Analysis
The synthesis of brominated and chlorinated compounds often involves halogenation reactions, as seen in the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate, where 2-bromo-4-chlorophenol reacts with 2-bromobutanoyl bromide in the presence of pyridine . Similarly, α-Bromo chalcones are synthesized through condensation followed by bromination and selective dehydrobromination . These methods suggest that "2-Bromo-1-(4-chloropyridin-2-yl)ethanone" could potentially be synthesized through halogenation of suitable precursors in the presence of a base like pyridine.
Molecular Structure Analysis
The molecular structure of brominated and chlorinated compounds is often characterized using X-ray diffraction, as seen in the study of enantiomerically pure diarylethanes . The geometrical parameters of such molecules can be compared with computational results, such as those obtained from Gaussian09 software, to confirm the experimental findings . This implies that the molecular structure of "2-Bromo-1-(4-chloropyridin-2-yl)ethanone" could be similarly analyzed and confirmed.
Chemical Reactions Analysis
Brominated and chlorinated compounds can participate in various chemical reactions, including cross-coupling reactions like the Pd-catalyzed Suzuki reaction to produce derivatives with moderate to good yields . The reactivity of such compounds can be influenced by their electronic properties, which can be studied through Frontier molecular orbital analysis . This suggests that "2-Bromo-1-(4-chloropyridin-2-yl)ethanone" may also be amenable to cross-coupling reactions and its reactivity can be tuned by its electronic structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and chlorinated compounds can be diverse. For instance, the compound synthesized from 2-(pyridine-2-ylamino)acetohydrazide showed significant antimicrobial activity . The electronic properties, such as HOMO-LUMO gaps, and non-linear optical properties can be calculated to predict the behavior of these compounds in different environments . The molecular electrostatic potential can indicate the regions of electron density, which is crucial for understanding the reactivity . These analyses suggest that "2-Bromo-1-(4-chloropyridin-2-yl)ethanone" would have specific electronic properties that could be exploited in various applications, potentially including antimicrobial activity.
Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonding Patterns in Enaminones
Research on enaminones, such as those related to 2-bromo-1-(4-chloropyridin-2-yl)ethanone, has highlighted the significance of hydrogen-bonding patterns. Studies have shown that these compounds are characterized by bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, leading to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers. These interactions are crucial for understanding the structural stability and reactivity of similar compounds (Balderson et al., 2007).
Pyridylcarbene Formation by Thermal Decomposition
Another significant research area is the formation of pyridylcarbene intermediates through the thermal decomposition of bromo-methyl-triazolo pyridines. This process, which involves the expulsion of nitrogen, yields various bromopyridinyl ethanone derivatives. This pathway provides insights into novel synthetic routes for related compounds and intermediates (Abarca et al., 2006).
Synthesis of 1-(6-Bromo-Pyridin-3-yl)-Ethanone
The synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone from 2,5-dibromo-pyridine through magnesium halide exchange and nucleophilic substitution has been studied, demonstrating an efficient and straightforward method for producing such compounds. This research is important for developing synthetic methodologies for bromopyridinyl ethanones (Jin, 2015).
Computational Study on Nucleophilic Substitution Reactions
A computational study has investigated the reactions between imidazole and various 2-bromo-1-arylethanones, including 2-bromo-1-(4-chloropyridin-2-yl)ethanone. This research utilized Density Functional Theory (DFT) calculations to explore the mechanisms and outcomes of these reactions, providing valuable insights into the reactivity of such compounds (Erdogan & Erdoğan, 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-bromo-1-(4-chloropyridin-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c8-4-7(11)6-3-5(9)1-2-10-6/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWCOKGJSPMPGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)C(=O)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(4-chloropyridin-2-YL)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1339296.png)





